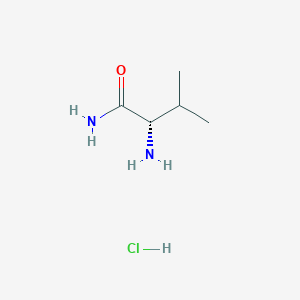

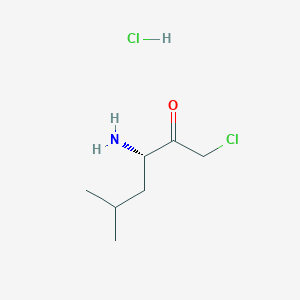

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

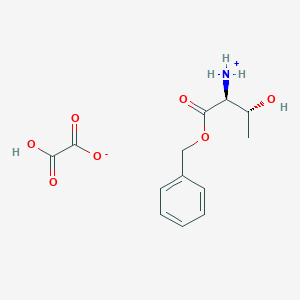

“(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride” is a compound that contains an amino group (-NH2), a chloro group (-Cl), a methyl group (-CH3), and a ketone group (C=O). The “S-” prefix indicates that it is the “left-handed” version of the molecule, as determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amino group, chloro group, and ketone group are all reactive and could participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure and the nature of its functional groups .

Mechanism of Action

Target of Action

H-Leu-CMK.HCl, also known as L-Leucine chloromethyl ketone hydrochloride, primarily targets lysosomal cysteine proteases . These proteases play a crucial role in protein degradation and turnover, immune response, and apoptosis .

Mode of Action

H-Leu-CMK.HCl acts as an inhibitor of lysosomal cysteine proteases . It interacts with these proteases, preventing them from carrying out their normal function of protein degradation. This results in the accumulation of proteins that would otherwise be degraded, potentially altering cellular processes .

Biochemical Pathways

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl affects various biochemical pathways. These proteases are involved in the degradation of intracellular proteins, so their inhibition can impact protein turnover and cellular homeostasis

Result of Action

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl can lead to the accumulation of proteins within the cell . This can potentially alter various cellular processes, including protein turnover and cellular homeostasis . The exact molecular and cellular effects of H-Leu-CMK.HCl’s action may vary depending on the specific cell type and physiological context.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-3-amino-1-chloro-5-methylhexan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZZRBOLWKRHPF-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.